molecular formula C4H3F2IN2 B2884509 1-(Difluoromethyl)-5-iodo-1H-pyrazole CAS No. 1946814-00-1

1-(Difluoromethyl)-5-iodo-1H-pyrazole

Cat. No.: B2884509
CAS No.: 1946814-00-1
M. Wt: 243.983
InChI Key: UQYCAMATCGWZCQ-UHFFFAOYSA-N
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Description

1-(Difluoromethyl)-5-iodo-1H-pyrazole is a chemical compound that features a pyrazole ring substituted with difluoromethyl and iodine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Difluoromethyl)-5-iodo-1H-pyrazole typically involves the difluoromethylation of pyrazole derivatives. One common method includes the reaction of 1H-pyrazole with difluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of catalysts to increase reaction rates and yields .

Chemical Reactions Analysis

Types of Reactions

1-(Difluoromethyl)-5-iodo-1H-pyrazole can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-(Difluoromethyl)-5-iodo-1H-pyrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Difluoromethyl)-5-iodo-1H-pyrazole involves its interaction with specific molecular targets. The difluoromethyl group can form hydrogen bonds with enzymes, altering their activity. The iodine atom can participate in halogen bonding, further influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Difluoromethyl)-5-iodo-1H-pyrazole is unique due to the presence of both difluoromethyl and iodine substituents, which confer distinct reactivity and binding properties. This makes it a versatile intermediate in the synthesis of complex molecules .

Properties

IUPAC Name

1-(difluoromethyl)-5-iodopyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3F2IN2/c5-4(6)9-3(7)1-2-8-9/h1-2,4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQYCAMATCGWZCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N(N=C1)C(F)F)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3F2IN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1946814-00-1
Record name 1-(difluoromethyl)-5-iodo-1H-pyrazole
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